![molecular formula C15H19NO2 B2596019 Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate CAS No. 2248408-99-1](/img/structure/B2596019.png)
Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate, also known as CTIQ, is a synthetic compound that has been the subject of several scientific studies due to its potential applications in medicinal chemistry.
Mecanismo De Acción
Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate exerts its effects by binding to dopamine and serotonin receptors in the brain. Specifically, Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate has been found to act as a partial agonist at dopamine D2 receptors and a mixed agonist/antagonist at serotonin receptors. These actions result in the modulation of neurotransmitter release in the brain, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate can modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects can lead to changes in behavior and mood, such as increased locomotor activity and decreased anxiety. Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate is its potential as a drug candidate for the treatment of neurological disorders. Its ability to modulate neurotransmitter release in the brain makes it a promising candidate for the development of drugs that target dopamine and serotonin receptors. However, one limitation of Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate. One area of interest is the development of Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate derivatives that exhibit increased potency and selectivity for dopamine and serotonin receptors. Another area of interest is the investigation of Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate's potential as a neuroprotective agent for the treatment of neurological disorders such as Parkinson's disease. Additionally, research on the potential toxicity of Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate and its derivatives is needed to determine their safety for use in clinical settings.
Métodos De Síntesis
Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate is synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction produces tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, which is then subjected to a cyclopropanation reaction using diazomethane to form tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate has been found to have potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease. Studies have shown that Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate exhibits dopamine D2 receptor agonist activity, which makes it a potential candidate for the treatment of Parkinson's disease. Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate has also been studied for its potential use as an antipsychotic drug due to its ability to modulate the activity of serotonin receptors.
Propiedades
IUPAC Name |
tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-14(2,3)18-13(17)15-8-12(15)11-7-5-4-6-10(11)9-16-15/h4-7,12,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAWVQZVTBEKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1C3=CC=CC=C3CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.